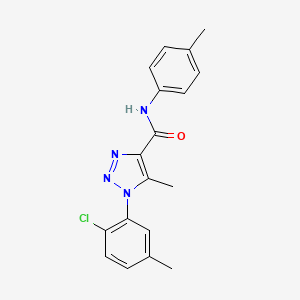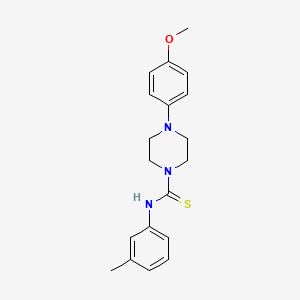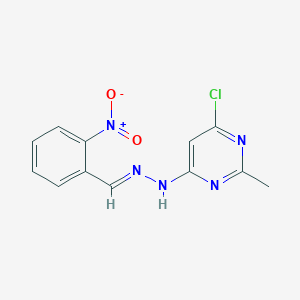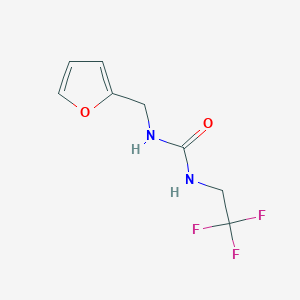
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMMA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in the study of protein function and cellular processes. In
作用機序
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide inhibits the proteasome by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of ubiquitinated proteins and the induction of cell death. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce the unfolded protein response, a cellular stress response that is activated in response to protein misfolding and aggregation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. It induces cell death in cancer cells, inhibits the growth of bacteria and fungi, and has anti-inflammatory properties. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce apoptosis, a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. It is also easy to synthesize and has a long shelf life. However, N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has some limitations, including its potential toxicity and the need for careful handling and storage. It is important to use appropriate safety measures when working with N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide to minimize the risk of exposure and adverse effects.
将来の方向性
There are several future directions for the use of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide in scientific research. One area of interest is the development of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of the role of the proteasome in cellular processes and disease mechanisms. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide may also be used to study the effects of protein misfolding and aggregation on cellular function and disease development. Overall, N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has the potential to be a valuable tool in the study of protein function and cellular processes, with implications for the development of new therapies and treatments.
合成法
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling reaction. The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate ester with an aldehyde or ketone to form an α,β-unsaturated ester. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods result in the formation of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide with high yield and purity.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein function, cellular processes, and disease mechanisms. It is a potent inhibitor of the proteasome, an essential cellular protease that is responsible for the degradation of damaged or unwanted proteins. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell death in cancer cells by inhibiting the proteasome, making it a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-11-14(6-9-16(12)18)19-17(20)10-5-13-3-7-15(21-2)8-4-13/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLPCPAJSAJUPR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)
![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)

![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)


![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)